

bromosporine affinity comparison BRD2 BRD3 BRD4 BRDT

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Compound Focus: **Bromosporine**

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Affinity of Bromosporine for BET Bromodomains

The following table summarizes the binding affinity (K_D) of **Bromosporine** for the first (BD1) and second (BD2) bromodomains of human BET proteins, as determined by Isothermal Titration Calorimetry (ITC) [1]. Lower K_D values indicate stronger binding.

Protein Target	K_D (nM)
BRD4(1) (First Bromodomain)	41.8 ± 2.8
BRD4(2) (Second Bromodomain)	39.7 ± 2.2
BRDT(1) (First Bromodomain)	40.2 ± 2.8
BRDT(2) (Second Bromodomain)	172.1 ± 10.6
BRD2(1) (First Bromodomain)	97.1 ± 6.7
BRD2(2) (Second Bromodomain)	50.3 ± 5.0
BRD3(1) (First Bromodomain)	91.7 ± 5.3
BRD3(2) (Second Bromodomain)	50.0 ± 4.7

Key Findings from the Data:

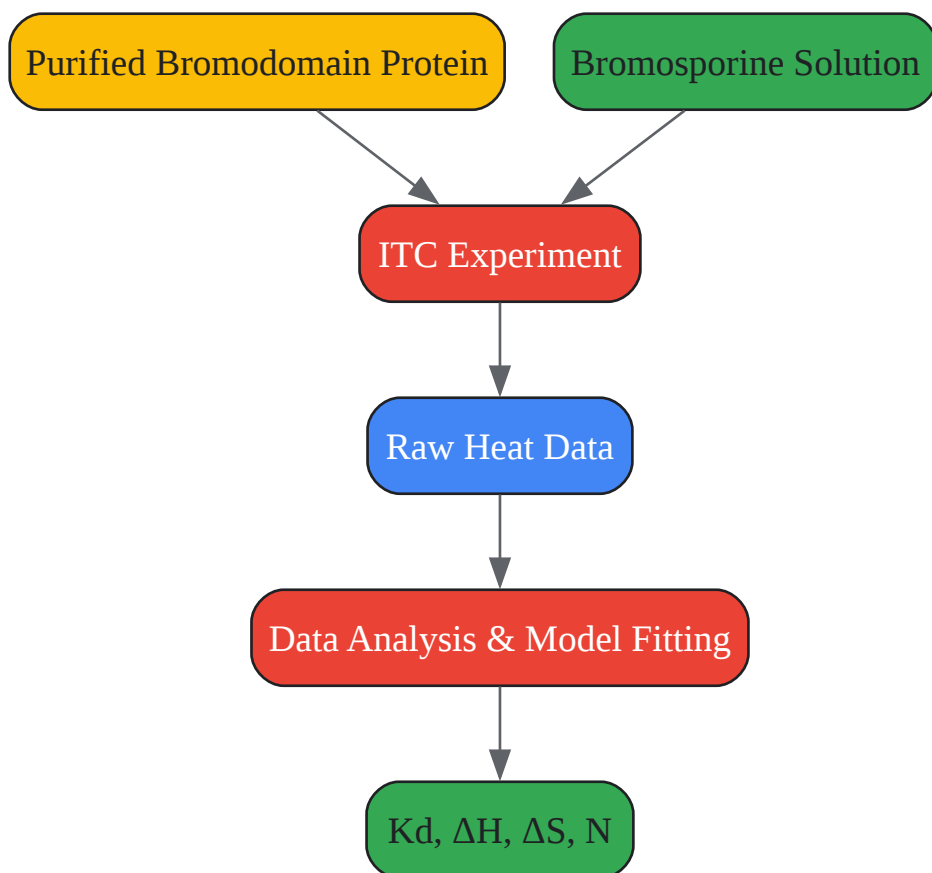
- **High Potency: Bromosporine** exhibits high affinity (nanomolar range) for all tested BET bromodomains, confirming its pan-BET inhibitory activity [1].
- **Domain Selectivity Trend:** For BRD2, BRD3, and BRDT, **Bromosporine** consistently shows a stronger binding affinity for the **second bromodomain (BD2)** compared to the first [1].
- **Comparison to Selective Inhibitors:** Unlike selective BET inhibitors such as JQ1, **Bromosporine** is designed to be a broad-spectrum inhibitor and also binds potently to many non-BET bromodomains [1] [2].

Experimental Context

The quantitative data presented above was generated using a key biophysical technique.

- **Method: Isothermal Titration Calorimetry (ITC)**
- **Principle:** ITC directly measures the heat released or absorbed during a molecular binding event. This allows for the direct calculation of the binding affinity (K_D), stoichiometry (N), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) [1].
- **Procedure:** In a typical experiment, a solution of **Bromosporine** is titrated step-by-step into a solution containing the purified target bromodomain. The instrument measures the heat change with each injection, generating a binding isotherm that is fit to a model to extract the K_D value.

The workflow for this binding affinity measurement can be summarized as follows:



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Important Considerations for Researchers

When using this data to guide your research, please keep the following points in mind:

- **Pan-BET vs. Selective Inhibition:** **Bromosporine** is a valuable tool for identifying biological processes that depend on bromodomain function in general. However, it cannot be used to attribute a phenotypic effect to a specific BET protein (e.g., BRD2 vs. BRD4) due to its broad activity across the family [1].
- **Cellular Context is Key:** The high in vitro affinity does not always directly translate to equivalent cellular potency. Factors such as cell permeability, protein expression levels, and cellular context can influence the functional outcome of **Bromosporine** treatment [1] [2].
- **Use as a Exploratory Tool:** The primary utility of **Bromosporine**, much like the kinase inhibitor staurosporine, is for initial, broad-scale phenotypic screening. Observed effects can then be deconvoluted using more selective chemical probes for individual bromodomains [1] [2].

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References

1. Promiscuous targeting of bromodomains by bromosporine ... [pmc.ncbi.nlm.nih.gov]
2. A chemical toolbox for the study of bromodomains and ... [nature.com]

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